3',5'-Bis-O-(T-butyldimethylsilyl)thymidine
Description
3’,5’-Bis-O-(T-butyldimethylsilyl)thymidine is a nucleoside derivative that is commonly used as a protected nucleoside in various chemical and biological research applications. This compound is characterized by the presence of tert-butyldimethylsilyl groups attached to the 3’ and 5’ hydroxyl groups of thymidine, which helps in protecting these functional groups during chemical reactions .
Properties
IUPAC Name |
1-[(2R,4S,5R)-4-[tert-butyl(dimethyl)silyl]oxy-5-[[tert-butyl(dimethyl)silyl]oxymethyl]oxolan-2-yl]-5-methylpyrimidine-2,4-dione | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H42N2O5Si2/c1-15-13-24(20(26)23-19(15)25)18-12-16(29-31(10,11)22(5,6)7)17(28-18)14-27-30(8,9)21(2,3)4/h13,16-18H,12,14H2,1-11H3,(H,23,25,26)/t16-,17+,18+/m0/s1 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DDLOCFSZSYGOPG-RCCFBDPRSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CN(C(=O)NC1=O)C2CC(C(O2)CO[Si](C)(C)C(C)(C)C)O[Si](C)(C)C(C)(C)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=CN(C(=O)NC1=O)[C@H]2C[C@@H]([C@H](O2)CO[Si](C)(C)C(C)(C)C)O[Si](C)(C)C(C)(C)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H42N2O5Si2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
470.7 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3’,5’-Bis-O-(T-butyldimethylsilyl)thymidine typically involves the reaction of thymidine with tert-butyldimethylsilyl chloride in the presence of a base such as imidazole or pyridine. The reaction is usually carried out in an anhydrous solvent like dichloromethane or tetrahydrofuran at room temperature. The tert-butyldimethylsilyl groups are introduced to protect the hydroxyl groups of thymidine, preventing them from participating in unwanted side reactions .
Industrial Production Methods
While specific industrial production methods for 3’,5’-Bis-O-(T-butyldimethylsilyl)thymidine are not widely documented, the general approach involves scaling up the laboratory synthesis procedures. This includes optimizing reaction conditions, using high-purity reagents, and employing efficient purification techniques such as column chromatography to obtain the desired product in large quantities .
Chemical Reactions Analysis
Types of Reactions
3’,5’-Bis-O-(T-butyldimethylsilyl)thymidine undergoes various chemical reactions, including:
Deprotection Reactions: Removal of the tert-butyldimethylsilyl groups using reagents like tetrabutylammonium fluoride or acidic conditions.
Substitution Reactions: The protected nucleoside can participate in substitution reactions where the thymidine base is modified.
Common Reagents and Conditions
Deprotection: Tetrabutylammonium fluoride in tetrahydrofuran or acidic conditions using acetic acid.
Substitution: Various nucleophiles can be used under mild conditions to introduce different functional groups to the thymidine base.
Major Products Formed
Deprotected Thymidine: The removal of tert-butyldimethylsilyl groups yields thymidine.
Modified Nucleosides: Substitution reactions can produce a variety of modified nucleosides depending on the nucleophile used.
Scientific Research Applications
Scientific Research Applications
- Nucleic Acid Chemistry:
- Antiviral Drug Development:
- Gene Regulation Studies:
- Synthesis of Nucleoside Analogues:
Case Study 1: Synthesis of Antiviral Nucleoside Analogues
A study demonstrated the synthesis of several antiviral nucleoside analogs using TBDMS-thymidine as a starting material. The researchers employed a phosphoramidite approach to couple TBDMS-thymidine with other modified bases, leading to compounds with potent antiviral activity against hepatitis C virus (HCV) . The study highlighted that these analogs could bypass metabolic limitations typically encountered with standard nucleosides.
Case Study 2: Gene Regulation via Modified Oligonucleotides
In another investigation, TBDMS-thymidine was incorporated into oligonucleotides designed to target specific mRNA sequences involved in cancer progression. The modified oligonucleotides exhibited increased stability and enhanced binding affinity to their targets compared to unmodified counterparts. This study provided insights into the potential use of such modifications for therapeutic applications in oncology .
Comparative Analysis Table
| Application Area | Description | Key Findings |
|---|---|---|
| Nucleic Acid Chemistry | Used as a building block for oligonucleotide synthesis | Facilitates selective reactions without side products |
| Antiviral Drug Development | Serves as a precursor for nucleotide analogs | Effective against HCV; enhances antiviral efficacy |
| Gene Regulation Studies | Investigates effects of modified oligonucleotides on gene expression | Increased stability and binding affinity |
| Synthesis of Nucleoside Analogues | Enables creation of compounds with unique biological activities | Potential antimicrobial properties |
Mechanism of Action
The mechanism of action of 3’,5’-Bis-O-(T-butyldimethylsilyl)thymidine primarily involves its role as a protected nucleoside. The tert-butyldimethylsilyl groups protect the hydroxyl groups of thymidine, allowing selective reactions to occur at other sites of the molecule. This protection is crucial in multi-step synthesis processes where selective deprotection is required to achieve the desired product .
Comparison with Similar Compounds
Similar Compounds
- 3’,5’-Bis-O-(T-butyldimethylsilyl)adenosine
- 3’,5’-Bis-O-(T-butyldimethylsilyl)cytidine
- 3’,5’-Bis-O-(T-butyldimethylsilyl)guanosine
Uniqueness
3’,5’-Bis-O-(T-butyldimethylsilyl)thymidine is unique due to its specific protective groups and the thymidine base. This compound is particularly useful in the synthesis of thymidine analogs and in studies involving thymidine metabolism and DNA synthesis .
Biological Activity
3',5'-Bis-O-(T-butyldimethylsilyl)thymidine (commonly referred to as TBDMS-thymidine) is a synthetic nucleoside derivative with significant implications in the fields of molecular biology and medicinal chemistry. With the molecular formula and a molecular weight of 470.75 g/mol, this compound serves as a crucial precursor in the synthesis of modified DNA and various nucleoside analogs, particularly in antiviral and anticancer research.
Antiviral Properties
Research indicates that 3',5'-Bis-O-(T-butyldimethylsilyl)thymidine exhibits notable antiviral activity , particularly against human immunodeficiency virus type 1 (HIV-1). Some derivatives derived from this compound have demonstrated potent inhibitory effects on HIV-1, suggesting its potential as a therapeutic agent for combating viral infections. Additionally, it has been shown to inhibit cytidine deaminase, an enzyme crucial for nucleotide metabolism, which may influence DNA replication and repair processes.
The biological activity of TBDMS-thymidine can be attributed to its structural modifications that enhance stability and reactivity. The presence of two tert-butyldimethylsilyl protective groups at the 3' and 5' positions allows for controlled reactivity in synthetic pathways. This modification not only stabilizes the compound but also facilitates its incorporation into oligonucleotides, which are essential for various biochemical applications, including gene therapy and molecular diagnostics .
Therapeutic Potential
While further studies are warranted, TBDMS-thymidine shows promise in therapeutic applications beyond antiviral activity. Initial findings suggest potential anticancer properties, although the specific mechanisms remain under investigation. The isotopic labeling of this compound with deuterium enhances its utility in studying nucleic acid interactions through techniques like nuclear magnetic resonance (NMR) spectroscopy.
Comparative Analysis
The following table summarizes key features of 3',5'-Bis-O-(T-butyldimethylsilyl)thymidine compared to related compounds:
| Compound Name | Unique Features |
|---|---|
| 3',5'-Bis-O-(T-butyldimethylsilyl)thymidine | Dual silyl protection enhances stability; antiviral properties |
| Thymidine | Unprotected; more reactive but less stable |
| 5'-O-(T-butyldimethylsilyl)thymidine | Mono-silylated; different reactivity profile |
| N4,5-Dimethyldeoxycytidine | Involves cytidine metabolism; different biological activity |
This comparison highlights the unique position of TBDMS-thymidine as a versatile building block in nucleoside chemistry, particularly due to its dual protection strategy that allows for controlled reactivity beneficial for synthetic applications.
Study on Antiviral Efficacy
In one notable study, derivatives of 3',5'-Bis-O-(T-butyldimethylsilyl)thymidine were tested for their efficacy against HIV-1. The results indicated that certain derivatives exhibited significant inhibitory effects on viral replication, suggesting their potential as leads for developing new antiviral therapies.
Mechanistic Insights through Isotopic Labeling
Another study utilized isotopically labeled TBDMS-thymidine to investigate nucleic acid interactions. The incorporation of deuterium allowed researchers to analyze the dynamics and conformational changes of nucleic acids in real-time using NMR spectroscopy. This approach provided valuable insights into how nucleic acids interact with proteins and other biomolecules, enhancing our understanding of fundamental biological processes.
Q & A
Q. How to resolve contradictory data on the compound’s reactivity in competing reactions?
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
